molecular formula C13H17FO3 B7993127 Ethyl 5-(3-fluoro-phenoxy)pentanoate

Ethyl 5-(3-fluoro-phenoxy)pentanoate

Cat. No.: B7993127
M. Wt: 240.27 g/mol
InChI Key: XUMPNAHJVDFMDK-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Phenoxy Esters in Contemporary Organic Chemistry

Fluorinated phenoxy esters are a class of organic compounds that incorporate a fluorine atom onto a phenoxy group, which is subsequently linked to an ester functionality. The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its properties. numberanalytics.com These changes can include increased thermal stability, altered lipophilicity, and modified electronic characteristics of the aromatic ring. numberanalytics.comcore.ac.uk In the context of medicinal chemistry, the strategic placement of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates to their biological targets. nih.govjst.go.jp

The phenoxy ester motif itself is a common structural unit found in a variety of biologically active compounds and functional materials. The ether linkage provides a degree of conformational flexibility, while the ester group can act as a hydrolyzable handle or a key interaction point in biological systems. The combination of these features with the unique properties imparted by fluorine makes fluorinated phenoxy esters a compelling area of study.

Overview of Research Trajectories for Novel Organic Compounds

The investigation of a new organic compound typically follows a structured path. Initially, research focuses on the development of efficient and scalable synthetic routes. This is followed by a thorough characterization of the compound's structure and purity using various spectroscopic and analytical techniques. Once a reliable synthesis is established, the physicochemical properties of the compound, such as its melting point, boiling point, solubility, and electronic properties, are determined.

Subsequently, research often explores the potential applications of the novel compound. For molecules like Ethyl 5-(3-fluoro-phenoxy)pentanoate, this could involve their use as intermediates in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. smolecule.com For instance, similar fluorinated phenoxy structures have been investigated as key building blocks for kinase inhibitors. The unique conformational and electronic properties of the fluorinated phenoxy group can be exploited to achieve high potency and selectivity for the target enzyme.

Scope and Objectives of Academic Inquiry into this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the academic inquiry into this compound would logically pursue several key objectives. A primary goal would be the optimization of its synthesis. A plausible method for its preparation is the Williamson ether synthesis, where 3-fluorophenol (B1196323) is reacted with an ethyl 5-halopentanoate, such as ethyl 5-bromopentanoate, in the presence of a base. smolecule.com An alternative would be a nucleophilic aromatic substitution reaction.

A comprehensive structural and spectroscopic analysis would be another critical objective. This would involve obtaining and interpreting data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the compound's structure and purity.

Further academic investigation would likely focus on exploring the reactivity of this compound. This could include studying the hydrolysis of the ester group, electrophilic and nucleophilic substitution reactions on the aromatic ring, and its utility as a building block in the synthesis of larger, more complex molecules with potential biological or material science applications.

Detailed Research Findings

Given the limited specific research on this compound, this section presents representative data that would be the focus of initial academic studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₇FO₃ cymitquimica.com
Molecular Weight 240.27 g/mol cymitquimica.com
CAS Number 1443329-01-8 bldpharm.com
Appearance Colorless to pale yellow liquid (predicted)-
Boiling Point Not determined-
Melting Point Not applicable (liquid at room temperature)-
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)-

Table 2: Representative Spectroscopic Data for this compound (Hypothetical)

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.20 (m, 1H, Ar-H), 6.80-6.65 (m, 3H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.98 (t, J = 6.4 Hz, 2H, Ar-OCH₂-), 2.40 (t, J = 7.2 Hz, 2H, -CH₂COO-), 1.95-1.80 (m, 4H, -OCH₂CH₂CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 173.5 (C=O), 163.8 (d, ¹JCF = 245 Hz, C-F), 159.5 (d, ³JCF = 10 Hz, C-O), 130.5 (d, ³JCF = 9 Hz, Ar-CH), 110.0 (d, ⁴JCF = 3 Hz, Ar-CH), 107.5 (d, ²JCF = 21 Hz, Ar-CH), 103.0 (d, ²JCF = 25 Hz, Ar-CH), 67.5 (-OCH₂-), 60.5 (-OCH₂CH₃), 34.0 (-CH₂COO-), 28.5 (-CH₂-), 22.0 (-CH₂-), 14.2 (-OCH₂CH₃)
IR (thin film, cm⁻¹) 2980 (C-H), 1735 (C=O, ester), 1600, 1500 (C=C, aromatic), 1250 (C-O, ether), 1150 (C-F)
Mass Spec (EI) m/z (%) = 240 (M⁺), 195 (M⁺ - OCH₂CH₃), 112 (C₆H₅FO⁺)

Note: The spectroscopic data in Table 2 is hypothetical and intended to be representative of the compound's expected spectral characteristics based on its structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(3-fluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-2-16-13(15)8-3-4-9-17-12-7-5-6-11(14)10-12/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMPNAHJVDFMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 5 3 Fluoro Phenoxy Pentanoate

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Ethyl 5-(3-fluoro-phenoxy)pentanoate, the most logical disconnections are at the ether and ester functional groups, as these bonds are commonly formed through reliable chemical reactions. amazonaws.com

Two primary disconnection strategies emerge:

Disconnection A (Ether Bond): This involves cleaving the C-O bond of the ether. This leads to two key synthons: a phenoxide anion derived from 3-fluorophenol (B1196323) and a 5-halopentanoate ester (or a related species with a good leaving group). This is a common strategy as it breaks the molecule into its aromatic and aliphatic components. amazonaws.com

Disconnection B (Ester Bond): This approach involves breaking the ester linkage. This generates 5-(3-fluorophenoxy)pentanoic acid and ethanol (B145695). This is a standard transformation, often accomplished in the final step of a synthesis. amazonaws.com

Combining these, a plausible retrosynthetic pathway starts with the ester disconnection, leading to 5-(3-fluorophenoxy)pentanoic acid. A subsequent ether disconnection of this intermediate leads to 3-fluorophenol and a 5-halopentanoic acid or ester. This suggests a synthesis starting from 3-fluorophenol and a suitable five-carbon chain precursor.

Optimized Synthetic Pathways and Reaction Conditions

The formation of the ethyl ester from 5-(3-fluorophenoxy)pentanoic acid is typically achieved through esterification.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org The reaction is reversible and often requires heating to drive it towards the product. libretexts.org While effective, this method is not suitable for phenols, which react too slowly. libretexts.org

Transesterification: An alternative is the transesterification of a more reactive ester (e.g., a methyl ester) with ethanol. This can be catalyzed by various systems. organic-chemistry.org Alkaline catalysts like sodium methoxide (B1231860) or potassium methoxide are highly effective, though saponification can be a competing side reaction. nih.gov Boric acid has been shown to be an environmentally benign catalyst for the transesterification of certain ketoesters with primary and secondary alcohols. nih.gov

Phase-Transfer Catalysis (PTC): PTC can be employed for esterification via nucleophilic substitution, offering the advantage of proceeding to completion without the need for reversible dehydration. phasetransfercatalysis.com This involves converting the carboxylic acid to its carboxylate salt, which is then transferred by the catalyst (e.g., a quaternary ammonium (B1175870) salt) into an organic phase to react with an alkylating agent. phasetransfercatalysis.com

Advanced Catalytic Systems: Research into heterogeneous catalysts for ester production aims to simplify product purification and catalyst recycling. Systems based on zirconium oxide, copper, and other metal oxides have been developed for the gas-phase synthesis of esters from alcohols. google.com

Interactive Table: Comparison of Esterification Catalytic Systems

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Concentrated H₂SO₄ Reflux in excess ethanolInexpensive, widely usedReversible, harsh conditions, potential for side reactions
Alkaline Alkoxides (e.g., NaOMe) Ethanol, often at room temp or gentle heatHigh conversionSensitive to water, saponification risk nih.gov
Boric Acid Solvent-free or in a suitable solvent, heatEnvironmentally benign, selective for certain esters nih.govMay have limited substrate scope
Phase-Transfer Catalysts Biphasic system (e.g., water/organic), room tempMild conditions, avoids reversible dehydration phasetransfercatalysis.comCatalyst cost, potential for catalyst poisoning phasetransfercatalysis.com
Heterogeneous Metal Oxides Gas phase, elevated temperatureRecyclable catalyst, continuous process possibleRequires specialized equipment, high energy input google.com

This table is generated based on data from multiple sources to provide a comparative overview.

The formation of the aryl ether bond is a critical step. Several methods are available, each with its own advantages and limitations.

Williamson Ether Synthesis: This is the most common method for preparing ethers and involves the SN2 reaction between an alkoxide and an alkyl halide. byjus.comedubirdie.com In this context, 3-fluorophenol would be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide (e.g., bromide or iodide) from ethyl 5-halopentanoate. masterorganicchemistry.com

Bases: Strong bases like sodium hydride (NaH) are effective for deprotonating the alcohol. youtube.com For aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often used. jk-sci.com

Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are commonly used to dissolve the reactants and facilitate the SN2 reaction. byjus.comjk-sci.com

Limitations: The primary limitation is that the alkyl halide should be primary or secondary to avoid elimination side reactions. masterorganicchemistry.com

Ullmann Condensation: This method is an alternative for forming aryl ethers, particularly when the Williamson synthesis is not feasible. It involves the copper-catalyzed reaction of an aryl halide with an alcohol or alkoxide. wikipedia.orgsynarchive.com Traditional Ullmann conditions require high temperatures and polar solvents like N-methylpyrrolidone or DMF. wikipedia.org Modern variations use soluble copper catalysts that allow for milder reaction conditions. wikipedia.orgacs.org This approach could, in principle, be used to couple 1-bromo-3-fluorobenzene (B1666201) with ethyl 5-hydroxypentanoate (B1236267).

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol into an ether using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.orgmissouri.eduwikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.org For the synthesis of this compound, this would involve reacting 3-fluorophenol (acting as the nucleophile) with ethyl 5-hydroxypentanoate (the alcohol component). byjus.com One drawback is the generation of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. researchgate.net

Interactive Table: Comparison of Etherification Strategies

ReactionKey ReagentsMechanismKey AdvantagesKey Limitations
Williamson Synthesis Base (e.g., NaH, K₂CO₃), Alkyl HalideSN2Widely applicable, straightforward byjus.comyoutube.comLimited to primary/secondary halides to avoid E2 elimination masterorganicchemistry.com
Ullmann Condensation Copper Catalyst, Aryl Halide, Alcohol/AlkoxideCopper-mediated cross-couplingGood for diaryl ethers and when Williamson fails wikipedia.orgacs.orgOften requires high temperatures, catalyst can be expensive wikipedia.org
Mitsunobu Reaction PPh₃, DEAD/DIAD, Alcohol, Acidic Nucleophile (Phenol)Redox condensationMild conditions, inversion of stereochemistry organic-chemistry.orgwikipedia.orgByproduct removal can be difficult, atom economy is poor researchgate.net

This table is generated based on data from multiple sources to provide a comparative overview.

The fluorine atom can be incorporated either by starting with a fluorinated building block or by adding it at a later stage of the synthesis.

Use of Fluorinated Precursors: The most direct route involves using 3-fluorophenol as a starting material. chemicalbook.com 3-Fluorophenol is a commercially available liquid that can be synthesized through several methods, such as the diazotization of 3-aminophenol (B1664112) in the presence of anhydrous hydrofluoric acid. google.comnih.gov This approach is often preferred for its reliability and predictability. Another method involves the hydrolysis of m-fluoroiodobenzene using a copper catalyst and sodium hydroxide in a DMSO/water mixture, which can produce 3-fluorophenol in high yield. chemicalbook.com

Late-Stage Fluorination (LSF): LSF is a powerful strategy in medicinal chemistry that involves introducing fluorine into a complex molecule at or near the end of the synthetic sequence. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient (activated by groups like -NO₂), a leaving group can be displaced by a fluoride (B91410) source. masterorganicchemistry.comnih.govlibretexts.org For an unactivated ring like the one in the target molecule's precursor, this is generally not feasible. nih.gov Interestingly, under SNAr conditions, fluorine itself is often the best leaving group among the halogens because the rate-determining step is the nucleophilic attack, which is accelerated by fluorine's strong inductive electron-withdrawing effect. masterorganicchemistry.comlibretexts.org

Electrophilic Fluorination: Reagents like Selectfluor can be used to install fluorine onto electron-rich aromatic rings or to fluorinate enolates. rsc.org

Deoxyfluorination: Reagents such as PhenoFluor can convert phenols directly to aryl fluorides. nih.gov This could theoretically be used to convert ethyl 5-phenoxypentanoate into the final product, representing a true late-stage approach. researchgate.net

Interactive Table: Summary of Fluorination Approaches

MethodReagent/PrecursorTypical ApplicationNotes
Precursor Synthesis 3-Aminophenol + Anhydrous HFIndustrial production of 3-fluorophenolDiazotization reaction google.com
Precursor Synthesis m-Fluoroiodobenzene + NaOH/Cu catalystLaboratory synthesis of 3-fluorophenolHydrolysis reaction, high yield chemicalbook.com
Late-Stage SNAr Fluoride source (e.g., KF)Electron-deficient arenes with a good leaving groupNot suitable for electron-neutral or rich arenes nih.govbeilstein-journals.org
Late-Stage Deoxyfluorination PhenoFluorConversion of phenols to aryl fluoridesPowerful LSF tool, avoids need for pre-fluorinated precursors nih.govresearchgate.net

This table is generated based on data from multiple sources to provide a comparative overview.

Convergent and Divergent Synthetic Approaches

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is subsequently modified to create a library of related compounds. For example, one could synthesize 5-(3-fluorophenoxy)pentanoic acid as a key intermediate. From this single acid, a variety of esters could be prepared by reacting it with different alcohols (e.g., methanol (B129727), propanol, butanol), thus creating a series of alkyl 5-(3-fluorophenoxy)pentanoate analogs. Similarly, one could start with ethyl 5-hydroxypentanoate and react it with various substituted phenols to explore different aromatic moieties.

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Phase-Transfer Catalysis (PTC): The use of PTC in both etherification and esterification reactions is a key green strategy. acs.orgwikipedia.org PTC can facilitate reactions in biphasic systems (e.g., water and an organic solvent), reducing the need for anhydrous and often toxic polar aprotic solvents like DMF or DMSO. acs.org This simplifies workup and allows for milder reaction conditions. acs.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions is another important green approach. For instance, the etherification of phenols has been shown to proceed efficiently by reacting them with alkylating agents in the presence of a solid base like potassium carbonate, eliminating the need for a solvent. researchgate.net

Alternative Alkylating Agents: Efforts have been made to develop greener versions of the Williamson synthesis by using less toxic, weak alkylating agents instead of alkyl halides. acs.org

Recyclable Catalysts: Employing recyclable catalysts, such as polymer-supported or heterogeneous catalysts, improves sustainability by reducing waste and catalyst cost over multiple reaction cycles. numberanalytics.com For example, polymer-supported triphenylphosphine can be used in the Mitsunobu reaction to simplify the removal of the phosphine (B1218219) oxide byproduct. byjus.com

Derivatization Strategies and Analogue Synthesis

Derivatization of the lead compound, this compound, allows for the exploration of the structure-activity relationship by systematically altering different parts of the molecule. These modifications primarily target the pentanoate chain and the fluorophenoxy moiety.

The pentanoate chain offers several sites for chemical modification, enabling the synthesis of a variety of analogues. Key strategies include transformations of the ester group and functionalization of the alkyl chain.

The ester functional group is a versatile handle for derivatization. Standard hydrolysis of the ethyl ester under basic or acidic conditions would yield the corresponding carboxylic acid, 5-(3-fluorophenoxy)pentanoic acid. This carboxylic acid can then be coupled with various amines to generate a library of amides using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Another common modification is the reduction of the ester. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ethyl ester to the corresponding primary alcohol, 5-(3-fluorophenoxy)pentan-1-ol. nih.govyoutube.comdoi.org This alcohol can serve as a precursor for further reactions, such as etherification or oxidation to the corresponding aldehyde.

The α-carbon of the pentanoate chain can also be functionalized. The generation of an enolate under basic conditions, followed by reaction with an electrophile, can introduce substituents at this position. However, this approach requires careful selection of the base and reaction conditions to avoid side reactions.

A summary of potential modifications to the pentanoate chain is presented in the table below.

Modification Type Reagents and Conditions Product
HydrolysisNaOH (aq), heat; then H3O+5-(3-fluorophenoxy)pentanoic acid
Amidation1. NaOH (aq), heat; then H3O+ 2. R2NH, DCC or EDCN-substituted 5-(3-fluorophenoxy)pentanamide
ReductionLiAlH4, THF; then H3O+ workup5-(3-fluorophenoxy)pentan-1-ol
α-Alkylation1. LDA, THF, -78 °C 2. R-X (alkyl halide)Ethyl 2-alkyl-5-(3-fluorophenoxy)pentanoate

The aromatic ring of the fluorophenoxy group is another key site for modification. The directing effects of the fluorine and the alkoxy substituents guide the position of incoming electrophiles. The fluorine atom is a weak deactivator and an ortho-, para-director, while the alkoxy group is a strong activator and an ortho-, para-director. youtube.comlibretexts.orgrsc.org The combined effect of these two groups will influence the regioselectivity of electrophilic aromatic substitution reactions.

Common electrophilic aromatic substitution reactions that can be employed include halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org For instance, bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent could introduce a bromine atom onto the aromatic ring. libretexts.orglibretexts.orgyoutube.com Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, can introduce a nitro group. soton.ac.ukrsc.org The position of substitution will be determined by the combined directing effects of the existing substituents. Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups, respectively, although the presence of the deactivating fluorine atom might necessitate harsher reaction conditions. youtube.comumn.edumasterorganicchemistry.comwvu.edu

Nucleophilic aromatic substitution (SNA) is another potential strategy, particularly for replacing the fluorine atom with other nucleophiles. wvu.edunih.govmdpi.com However, this reaction generally requires strong activation by electron-withdrawing groups, which are not present in the starting material. Therefore, this approach might be more suitable for derivatives that have been functionalized with electron-withdrawing groups in a previous step.

The following table summarizes potential functionalization strategies for the fluorophenoxy moiety.

Reaction Type Typical Reagents Potential Product(s)
HalogenationBr2, FeBr3 or NBSBromo-substituted this compound
NitrationHNO3, H2SO4Nitro-substituted this compound
Friedel-Crafts AcylationRCOCl, AlCl3Acyl-substituted this compound

The development of stereoselective synthetic routes allows for the preparation of enantiomerically pure or enriched analogues, which is crucial for studying the biological activity of chiral molecules. Since this compound itself is achiral, stereocenters need to be introduced either into the pentanoate chain or at the phenoxy moiety if it is appropriately substituted.

One approach to introduce chirality into the pentanoate chain is through asymmetric Michael addition reactions to α,β-unsaturated precursors. mdpi.comrsc.org For example, a precursor such as ethyl 5-(3-fluorophenoxy)pent-2-enoate could undergo an asymmetric conjugate addition of a nucleophile in the presence of a chiral catalyst to generate a stereocenter at the β-position. Another strategy involves the asymmetric hydrogenation of such an unsaturated precursor using a chiral rhodium or ruthenium catalyst. rsc.org

Alternatively, chiral building blocks can be employed. For instance, a chiral 5-hydroxypentanoate derivative, prepared through enzymatic resolution or asymmetric synthesis, could be coupled with 3-fluorophenol via a Mitsunobu reaction or by converting the alcohol to a good leaving group. The asymmetric synthesis of substituted γ-amino acids has been reported, and similar strategies could potentially be adapted for the synthesis of chiral γ-phenoxy carboxylic acids. nih.gov

The enantiomers of chiral phenoxyalkanoic acids have been successfully separated using techniques like chiral chromatography, which could be applied to resolve racemic mixtures of chiral derivatives of 5-(3-fluorophenoxy)pentanoic acid. soton.ac.ukrsc.orgnih.gov

The table below outlines some general strategies for the stereoselective synthesis of related chiral analogues.

Strategy Key Transformation Potential Chiral Product
Asymmetric Conjugate Additionα,β-Unsaturated ester + Nucleophile + Chiral CatalystEthyl 3-substituted-5-(3-fluorophenoxy)pentanoate
Asymmetric Hydrogenationα,β-Unsaturated ester + H2 + Chiral CatalystChiral ethyl 5-(3-fluorophenoxy)pentanoate derivative
Chiral Pool SynthesisChiral 5-hydroxypentanoate + 3-FluorophenolEnantiomerically enriched ethyl 5-(3-fluorophenoxy)pentanoate derivative
Chiral ResolutionRacemic chiral carboxylic acid derivative + Chiral Resolving AgentSeparated enantiomers of the carboxylic acid

Sophisticated Spectroscopic and Chromatographic Methodologies for Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds in solution. For Ethyl 5-(3-fluoro-phenoxy)pentanoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Multi-dimensional NMR experiments are indispensable for resolving complex spin systems and establishing connectivity between different nuclei, which is often impossible with 1D spectra alone. nih.gov

Correlation SpectroscopY (COSY): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would confirm the spin systems of the ethyl group (CH₃-CH₂) and the pentanoate backbone (-O-CH₂-CH₂-CH₂-CH₂-C(O)-), as well as couplings between protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). youtube.com This allows for the unambiguous assignment of each carbon atom that bears protons, linking the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for assembling the molecular fragments. It detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), revealing connectivities across heteroatoms (like the ester and ether oxygens) and quaternary carbons. sdsu.edu Key HMBC correlations would link the ethyl group protons to the ester carbonyl carbon and the phenoxy protons to the carbons of the pentanoate chain through the ether linkage.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation.

The combined data from these experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
Ethyl-CH₃~1.25t~14.2
Ethyl-CH₂~4.12q~60.5
Pent-C2-H₂~2.35t~34.0
Pent-C3-H₂~1.75p~21.5
Pent-C4-H₂~1.85p~28.7
Pent-C5-H₂~4.00t~67.2
Ester C=O--~173.5
Ar-C1--~159.5 (d, ²JCF)
Ar-C2-H~6.75dd~103.0 (d, ²JCF)
Ar-C3--~163.5 (d, ¹JCF)
Ar-C4-H~6.80ddd~107.5 (d, ⁴JCF)
Ar-C5-H~7.25td~130.5 (d, ³JCF)
Ar-C6-H~6.70dt~110.0 (d, ⁴JCF)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful and highly sensitive tool for characterization. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is highly sensitive to its electronic environment. Furthermore, spin-spin coupling between the fluorine nucleus and nearby protons (¹H) provides definitive proof of its position on the phenyl ring. One would expect to observe coupling to the ortho, meta, and para protons (H-2, H-4, and H-5), with coupling constants (J-values) that decrease with distance. This technique is exceptionally clean for fluorinated compounds as there are typically few signals, simplifying spectral interpretation. azom.com Analysis of ¹⁹F chemical shifts provides strong correlation to the secondary and tertiary structure of molecules. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.gov For this compound (C₁₃H₁₇FO₃), the calculated exact mass is 240.1162 g/mol . HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the chemical formula.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. It is well-suited for polar compounds like esters. In positive-ion mode, this compound would be expected to be detected primarily as the protonated molecule [M+H]⁺ (m/z 241.1239) or as adducts with sodium [M+Na]⁺ (m/z 263.1058) or potassium [M+K]⁺ (m/z 279.0798). The high-resolution measurement of these ions confirms the molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it ideal for analyzing volatile and semi-volatile compounds. Electron Ionization (EI) is typically used in GC-MS, which imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint.

The fragmentation of this compound would likely proceed through several key pathways, including:

Alpha-cleavage: Loss of the ethoxy radical (•OCH₂CH₃) from the ester, resulting in an acylium ion.

Ether Bond Cleavage: Scission of the C-O bond between the pentanoate chain and the phenoxy ring.

McLafferty Rearrangement: A characteristic rearrangement for esters and ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. miamioh.eduresearchgate.net

Aromatic Ring Fragmentation: Formation of characteristic ions from the fluorophenoxy moiety.

Table 2: Predicted Key Mass Fragments of this compound in GC-MS (EI)

m/z (Nominal Mass)Predicted Fragment Ion StructureFragmentation Pathway
240[C₁₃H₁₇FO₃]⁺Molecular Ion [M]⁺
195[M - OCH₂CH₃]⁺Alpha-cleavage at ester
129[M - C₆H₄FO]⁺Cleavage of ether bond (alkyl side)
112[C₆H₅FO]⁺Fluorophenol radical cation
111[C₆H₄FO]⁺Fluorophenoxy cation
100[C₄H₈O₂]⁺•McLafferty rearrangement product
85[C₄H₅O₂]⁺Acylium ion from alkyl chain
45[C₂H₅O]⁺Ethoxy cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Absorptions in an IR spectrum correspond to changes in the dipole moment during a vibration, while Raman signals correspond to changes in polarizability. Together, they provide a comprehensive profile of the functional groups present.

For this compound, key functional groups will produce characteristic signals:

Ester Group: A very strong and sharp absorption band for the carbonyl (C=O) stretch is expected in the IR spectrum. The C-O stretching vibrations will also be present.

Ether Linkage: The asymmetric C-O-C stretching of the aryl-alkyl ether will produce a strong band in the IR spectrum.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring will appear as a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹.

Alkyl Chains: Aliphatic C-H stretching vibrations from the ethyl and pentanoate groups will produce strong bands just below 3000 cm⁻¹.

C-F Bond: The C-F stretch gives rise to a strong absorption in the fingerprint region of the IR spectrum.

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, and would be effective for identifying the C=C aromatic ring modes and the C-C backbone vibrations. nih.gov

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Aromatic C-H Stretch3100 - 3000MediumStrong
Aliphatic C-H Stretch3000 - 2850StrongStrong
Ester C=O Stretch1750 - 1735Very StrongMedium
Aromatic C=C Stretch1610 - 1580, 1500 - 1450Medium-StrongStrong
Aryl-Alkyl Ether C-O-C Stretch1275 - 1200 (asym), 1075-1020 (sym)StrongWeak
Ester C-O Stretch1250 - 1100StrongWeak
Aromatic C-F Stretch1250 - 1120StrongMedium

Chromatographic Purity Assessment and Separation Techniques

Chromatographic techniques are indispensable for the separation, identification, and quantification of "this compound" from potential impurities or in complex mixtures. These methods are central to assessing the purity of synthesized batches.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds like "this compound". The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For a compound with the chemical nature of "this compound", a reversed-phase HPLC (RP-HPLC) method would typically be developed. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound is determined by injecting a solution of the sample and observing the resulting chromatogram. A single, sharp peak at a characteristic retention time would indicate a high degree of purity, while the presence of other peaks would signify impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity determination (e.g., as a percentage of the total peak area).

While specific, validated HPLC methods for "this compound" are not detailed in peer-reviewed literature, a typical starting point for method development would involve the parameters outlined in the following table.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

Parameter Exemplary Condition
Column C18 (Octadecylsilane), 4.6 mm x 250 mm, 5 µm
Mobile Phase Isocratic or gradient elution with Acetonitrile (B52724) and Water
Detector UV-Vis at a wavelength of approximately 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Column Temperature | 25 °C |

Note: The conditions in this table are illustrative and would require optimization for a specific sample and system.

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. "this compound", being an ester, is likely amenable to GC analysis. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

Optimization of a GC method would involve selecting the appropriate column, setting the temperature program for the oven, and choosing a suitable detector, commonly a Flame Ionization Detector (FID) for organic compounds. The FID is sensitive to hydrocarbons and would provide a strong signal for "this compound". The resulting chromatogram would show peaks corresponding to the target compound and any volatile impurities.

Below are typical parameters that could serve as a starting point for the GC analysis of this compound.

Table 2: Illustrative GC Parameters for Analysis of this compound

Parameter Exemplary Condition
Column DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

Note: The conditions in this table are illustrative and would require optimization for a specific sample and system.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is known for its fast and efficient separations and is particularly well-suited for the separation of chiral compounds.

The applicability of SFC for the chiral separation of "this compound" would depend on whether the molecule possesses a chiral center and exists as a mixture of enantiomers. Based on its chemical structure, the parent molecule itself is not chiral. However, if it were to be synthesized from chiral precursors or if it were to undergo reactions that could introduce a chiral center, then SFC would be a valuable tool for separating the resulting enantiomers.

For a hypothetical chiral analog of this compound, a chiral stationary phase (CSP) would be employed in an SFC system. The different interactions of the enantiomers with the CSP would lead to their separation, allowing for the determination of enantiomeric excess (ee).

Theoretical and Computational Chemistry of Ethyl 5 3 Fluoro Phenoxy Pentanoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its structure and chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is often favored for its balance of accuracy and computational cost, making it suitable for medium-sized molecules like Ethyl 5-(3-fluoro-phenoxy)pentanoate. cymitquimica.com DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311G(d,p), can be employed to optimize the molecule's geometry and calculate the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO may be distributed across the carbonyl group of the ester. The fluorine atom's electron-withdrawing nature can lower the energy of the orbitals on the aromatic ring. acs.org

By mapping the potential energy surface, DFT can identify stable conformations and the energy barriers between them, providing a detailed picture of the molecule's flexibility and preferred shapes.

Illustrative DFT Data for this compound (Note: The following data is illustrative, based on typical results for similar aromatic esters, as specific published data for this compound is not available.)

Computational ParameterIllustrative ValueSignificance
HOMO Energy-6.75 eVIndicates electron-donating capability
LUMO Energy-0.95 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.80 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures molecular polarity

Ab initio methods are another class of QM calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to study the conformational landscape of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a "movie" of the molecule's dynamics.

For this compound, an MD simulation would reveal how the flexible pentanoate chain folds and moves in a solvent, such as water or an organic solvent. This provides a dynamic view of its conformational landscape, showing transitions between different shapes. liverpool.ac.uk Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system with multiple molecules, one can observe how they aggregate and interact, providing insights into properties like solubility and the formation of condensed phases.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.

Using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in this compound. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicting the ¹⁹F chemical shift is particularly important for fluorinated compounds. nih.gov Computational studies have shown that reliable predictions can be achieved, though they may require specific functionals or scaling factors to achieve high accuracy, with deviations often being just a few ppm. nih.govresearchgate.net Such predictions are invaluable for assigning complex spectra, especially for distinguishing between isomers.

Illustrative Predicted vs. Experimental ¹⁹F NMR Chemical Shifts (Note: This table illustrates the typical accuracy of computational methods for predicting ¹⁹F NMR shifts as described in the literature. nih.govnih.gov No experimental or calculated spectrum for this specific compound has been published.)

MethodPredicted ¹⁹F Shift (ppm)Typical Absolute Error (ppm)
B3LYP/6-31+G(d,p) (Gas Phase)-115.22-7 ppm
ωB97XD/aug-cc-pvdz (Gas Phase)-113.8~3.5 ppm
B3LYP/6-31+G(d,p) (Continuum Solvent)-114.52-6 ppm

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry can illuminate the pathways of chemical reactions by identifying and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for the reaction to proceed.

For this compound, one might study its hydrolysis—the cleavage of the ester bond. Computational methods can be used to locate the transition state structure for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. By calculating the energy of this TS relative to the reactants, the activation energy for the reaction can be determined. This information is critical for understanding the compound's stability and reactivity under different conditions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Theoretical and Mechanistic Basis

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate a compound's chemical structure with its biological activity or physical properties. The mechanistic basis of QSAR lies in the principle that the structure of a molecule determines its properties.

To build a QSAR model for a series of phenoxy pentanoate derivatives, one would first calculate a set of molecular descriptors for each compound. nih.govexplorationpub.com These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression (MLR), is then used to create a mathematical equation linking these descriptors to an observed activity (e.g., inhibitory concentration, IC₅₀) or property. acs.org Such models are valuable in drug discovery and materials science for predicting the activity of new, unsynthesized compounds and for guiding the design of molecules with enhanced properties. For instance, a QSAR study on phenol (B47542) ether derivatives might reveal that increasing the steric bulk at a certain position decreases activity, providing a clear direction for molecular optimization. explorationpub.comexplorationpub.com

Reaction Mechanisms and Chemical Transformations of Ethyl 5 3 Fluoro Phenoxy Pentanoate

Hydrolysis and Transesterification Reactions

The ester functional group is a primary site for nucleophilic acyl substitution, with hydrolysis and transesterification being hallmark reactions. These transformations involve the cleavage of the ester bond (C-OEt).

While specific kinetic studies on Ethyl 5-(3-fluoro-phenoxy)pentanoate are not extensively documented in publicly available literature, the mechanisms of its ester cleavage can be inferred from the well-established principles of ester hydrolysis and transesterification.

Hydrolysis: The conversion of the ester to the corresponding carboxylic acid, 5-(3-fluoro-phenoxy)pentanoic acid, can be achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reversible process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of ethanol (B145695) yield the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion.

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

The reaction rate is influenced by several factors, including the electronic nature of the substituents on the phenoxy ring. The fluorine atom, being electron-withdrawing, can slightly increase the electrophilicity of the carbonyl carbon, potentially influencing reaction kinetics.

Table 1: Factors Influencing Ester Cleavage Reactions

Factor Effect on Reaction Rate Mechanism
Catalyst Increases rate Acid protonates the carbonyl; Base provides a strong nucleophile (OH⁻).
Temperature Increases rate Provides molecules with sufficient activation energy to react.
Steric Hindrance Decreases rate Hinders the approach of the nucleophile to the carbonyl carbon.

| Electronic Effects | Electron-withdrawing groups can increase the rate of base-catalyzed hydrolysis. | Increases the electrophilicity of the carbonyl carbon. |

Reactions Involving the Phenoxy Moiety

The 3-fluorophenoxy group is an aromatic ring that can undergo substitution reactions. The nature of the substituents—a fluorine atom and an ether linkage—dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic aromatic substitution (EAS) is a fundamental reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The existing substituents on the benzene (B151609) ring of this compound determine the rate and position of the substitution.

Ether Group (-OR): The ether linkage is an activating group, meaning it makes the ring more reactive towards electrophiles than benzene itself. It is an ortho, para-director because the oxygen atom can donate a lone pair of electrons to stabilize the carbocation intermediate (the arenium ion) formed during the attack at these positions.

Fluorine (-F): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, making the ring less reactive. However, they are also ortho, para-directors because they can stabilize the arenium ion via resonance (donation of a lone pair). uci.edu

In this compound, these two effects are in opposition. The activating ether group and the deactivating fluorine group will both direct incoming electrophiles to the positions ortho and para relative to themselves. The substitution pattern is therefore a result of the combination of these directing effects. The most likely positions for electrophilic attack would be C2, C4, and C6, with the precise outcome depending on the specific reaction conditions and the steric bulk of the electrophile.

Table 2: Directing Effects of Substituents in EAS

Substituent Position on Ring Type Directing Effect
-O-CH₂(CH₂)₃COOEt 1 Activating Ortho, Para (positions 2 and 6)

Nucleophilic aromatic substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally unfavorable for simple aromatic rings. For an SNAr reaction to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). byjus.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

In the case of this compound, the ring is not suitably activated for an SNAr reaction at the fluorine-bearing carbon. The ether group is electron-donating, which destabilizes the negative charge of the intermediate. Therefore, displacing the fluorine atom via a standard SNAr mechanism is not considered a relevant or facile transformation under typical conditions. For comparison, a compound like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes SNAr because the strongly electron-withdrawing nitro and pentafluorosulfanyl groups activate the ring towards nucleophilic attack. researchgate.net

Reactions at the Pentanoate Chain

The aliphatic chain of the pentanoate moiety also offers sites for chemical reactions, most notably at the carbon atom adjacent to the ester carbonyl group.

The carbon atom alpha (α) to the ester carbonyl group (C-2 of the pentanoate chain) is acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond at the α-position.

The general mechanism involves:

Deprotonation: A strong base removes a proton from the α-carbon, creating a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate attacks an electrophile (E⁺), such as an alkyl halide or another carbonyl compound.

This method allows for the introduction of various functional groups onto the pentanoate chain, leading to a wide array of derivatives. The 3-fluorophenoxy group is sufficiently distant from the α-carbon that it is not expected to exert a significant electronic or steric influence on this reaction.

Table 3: Examples of Alpha-Functionalization Reactions

Reagents Electrophile Product Type
1. LDA2. R-X (Alkyl Halide) Alkyl group (R) α-Alkylated Ester
1. LDA2. R₂C=O (Aldehyde/Ketone) Aldehyde/Ketone β-Hydroxy Ester (Aldol Addition)

Reduction and Oxidation Pathways

The chemical behavior of this compound under reductive and oxidative conditions is a critical aspect of its reactivity profile.

Reduction Pathways:

The ester functional group is the most susceptible to reduction. Depending on the reducing agent and reaction conditions, different products can be obtained.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the ester to the corresponding primary alcohol, 5-(3-fluorophenoxy)pentan-1-ol. This is a standard transformation for esters.

Partial Reduction: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, could potentially achieve the partial reduction of the ester to an aldehyde, 5-(3-fluorophenoxy)pentanal. However, controlling this reaction to prevent further reduction to the alcohol can be challenging.

Table 1: Predicted Reduction Reactions of this compound

Starting MaterialReagentPredicted ProductProduct Type
This compoundLithium aluminum hydride (LiAlH₄)5-(3-fluorophenoxy)pentan-1-olPrimary Alcohol
This compoundDiisobutylaluminium hydride (DIBAL-H)5-(3-fluorophenoxy)pentanalAldehyde

Oxidation Pathways:

Cyclization and Rearrangement Reactions

Intramolecular reactions, such as cyclization, can be envisioned for derivatives of this compound.

Intramolecular Friedel-Crafts Acylation: If the ester is first hydrolyzed to the corresponding carboxylic acid, 5-(3-fluorophenoxy)pentanoic acid, an intramolecular Friedel-Crafts acylation could be induced. This reaction, typically catalyzed by a strong acid like polyphosphoric acid, would lead to the formation of a cyclic ketone. The cyclization would likely occur at the position ortho or para to the activating ether group on the aromatic ring. The fluorine atom's electron-withdrawing nature would influence the regioselectivity of this reaction.

Catalytic Conversions and Derivatizations

Catalytic processes can be employed to modify the structure of this compound and synthesize various derivatives.

Catalytic Hydrogenation: The aromatic fluorine atom can be removed under specific catalytic hydrogenation conditions, typically using a palladium catalyst and a hydrogen source. This would yield Ethyl 5-phenoxypentanoate. However, this reaction often requires forcing conditions.

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic catalytic conditions to yield 5-(3-fluorophenoxy)pentanoic acid and ethanol. Basic hydrolysis using a catalyst like sodium hydroxide is typically irreversible and high-yielding.

Transesterification: In the presence of an acid or base catalyst and another alcohol, this compound can undergo transesterification to form a different ester. For example, reacting it with methanol (B129727) would yield Mthis compound.

Table 2: Potential Catalytic Conversions of this compound

Starting MaterialCatalystReagentPredicted ProductReaction Type
This compoundPalladium on Carbon (Pd/C)H₂Ethyl 5-phenoxypentanoateCatalytic Hydrogenation
This compoundSulfuric Acid (H₂SO₄)H₂O5-(3-fluorophenoxy)pentanoic acidAcid-catalyzed Hydrolysis
This compoundSodium Hydroxide (NaOH)H₂OSodium 5-(3-fluorophenoxy)pentanoateBase-catalyzed Hydrolysis
This compoundSodium Methoxide (B1231860) (NaOMe)MethanolMthis compoundTransesterification

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 5 3 Fluoro Phenoxy Pentanoate

The accurate detection and quantification of ethyl 5-(3-fluoro-phenoxy)pentanoate in various matrices are crucial for its study and application. Advanced analytical methodologies provide the necessary sensitivity, selectivity, and robustness for these tasks. While specific methods for this exact compound are not extensively published, established analytical approaches for structurally similar compounds, such as phenoxy acid herbicides and their esters, provide a strong foundation for methodology development. These techniques include chromatography, mass spectrometry, and nuclear magnetic resonance, among others.

Structure Reactivity and Structure Function Relationships of Ethyl 5 3 Fluoro Phenoxy Pentanoate

Influence of Fluorine on Electronic Distribution and Reactivity

The presence of a fluorine atom on the phenoxy ring is a critical determinant of the molecule's electronic landscape and subsequent reactivity. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. nih.gov This effect significantly alters the electron density of the entire phenoxy moiety.

Aromatic Ring: The meta-position of the fluorine atom in Ethyl 5-(3-fluoro-phenoxy)pentanoate means its strong -I effect deactivates the benzene (B151609) ring towards electrophilic substitution. The electron density at the ortho and para positions relative to the ether linkage is reduced, making reactions like nitration or halogenation more difficult compared to the non-fluorinated analogue. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Ether Linkage: The electron-withdrawing nature of the fluorinated ring affects the adjacent ether oxygen. It reduces the electron-donating capacity of the oxygen towards the aromatic ring. This can influence the stability and reactivity of the ether bond itself. While ethers are generally stable, the polarization caused by the fluorine atom can make the benzylic carbon slightly more electrophilic, potentially influencing its cleavage under harsh acidic conditions. youtube.comyoutube.com

Stereochemical Aspects and Conformational Effects on Reaction Pathways

The flexible five-carbon chain of the pentanoate moiety allows for a wide range of conformations, which can significantly impact the molecule's reactivity. The rotational freedom around the C-C and C-O single bonds determines the spatial relationship between the fluorophenoxy head and the ethyl ester tail.

Key rotational points include:

The Ar-O bond (Phenoxy-oxygen bond)

The O-CH2 bond (Ether oxygen-pentyl chain bond)

The C-C bonds within the pentyl chain

The C-O and O-C bonds of the ester group

The preferred conformations will seek to minimize steric hindrance and optimize electronic interactions. For instance, the orientation of the pentanoate chain relative to the aromatic ring can shield or expose certain sites on the ring, thereby influencing the approach of reagents in a potential reaction. In reactions involving the ester group, such as hydrolysis, the conformation of the alkyl chain can affect the accessibility of the carbonyl carbon to a nucleophile. While specific experimental data on this compound is scarce, computational modeling could predict low-energy conformers and their relative populations, providing insight into which reaction pathways are sterically favored.

Hammett and Taft Equation Applications for Substituent Effects (Theoretical)

The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. dalalinstitute.comlibretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted benzene derivative to that of the unsubstituted compound through the equation:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

where:

k₀ and K₀ are the constants for the unsubstituted reference reaction. dalalinstitute.com

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. scribd.com

σ (sigma) is the substituent constant, which quantifies the electronic influence (inductive and resonance) of a particular substituent. scribd.com

For this compound, the key substituent is the fluorine atom at the meta position. The Hammett substituent constant for a meta-fluoro group (σ_m-F) is approximately +0.34. This positive value confirms its electron-withdrawing nature.

Theoretical Application:

If we were to study a reaction at a site remote from the ring, such as the hydrolysis of the ester group, the Hammett equation could predict the relative rate. For a reaction like basic ester hydrolysis, the rate-determining step involves nucleophilic attack on the carbonyl carbon. An electron-withdrawing group on the phenoxy ring would stabilize the transition state, leading to a faster reaction rate. The reaction would have a positive ρ value, and the positive σ_m-F would predict an increased rate constant compared to the non-fluorinated version.

The Taft equation extends these principles to aliphatic systems, separating polar, steric, and resonance effects. While the Hammett equation is more directly applicable to the aromatic portion, a modified Taft analysis could theoretically be used to dissect the electronic influence of the entire 3-fluoro-phenoxy group on the reactivity of the ethyl pentanoate chain.

Illustrative Hammett Data for Meta Substituents

Substituent (Meta Position)Hammett Constant (σ_m)Electronic Effect
-OCH₃+0.12Weakly Electron-Withdrawing (Inductive)
-H0.00Reference
-F+0.34Strongly Electron-Withdrawing (Inductive)
-Cl+0.37Strongly Electron-Withdrawing (Inductive)
-NO₂+0.71Very Strongly Electron-Withdrawing (Inductive & Resonance)

Intermolecular Interactions and Self-Assembly (Theoretical Framework)

The structure of this compound allows for several types of non-covalent intermolecular interactions that could theoretically lead to self-assembly or specific binding events. rsc.org

Dipole-Dipole Interactions: The molecule possesses significant dipoles arising from the C-F bond and the C=O of the ester group. These dipoles can align, leading to ordered arrangements in the condensed phase.

Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the ether oxygen and the two ester oxygens are potential hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., water, alcohols), these sites can form hydrogen bonds, influencing solubility and crystal packing.

π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring can facilitate π-π stacking interactions with electron-rich aromatic systems. The fluorine atom polarizes the ring, creating a partial positive charge on the π-system that can interact favorably with the partial negative charge of an electron-rich ring. nih.gov

C-H···O and C-H···F Interactions: Weak hydrogen bonds involving the C-H bonds of the pentanoate chain and the oxygen or fluorine atoms can also contribute to the stability of supramolecular structures.

These interactions are fundamental to the material's physical properties, such as boiling point, melting point, and crystal morphology. In a biological context, these same forces would govern the binding of the molecule to a receptor or enzyme active site. Studies on fluorinated ethers and self-assembled monolayers highlight the importance of fluorine in modulating intermolecular forces and surface properties. rsc.orgresearchgate.net

Mechanistic Insights from Structural Modifications

Understanding the role of each part of this compound can be achieved by considering the mechanistic implications of structural changes.

Altering the Alkyl Chain Length: Changing the pentanoate chain to a shorter (e.g., acetate) or longer (e.g., heptanoate) chain would primarily affect steric and conformational properties. A shorter chain would reduce flexibility and might alter how the molecule packs in a crystal lattice or fits into a binding pocket. A longer chain would increase lipophilicity and conformational freedom.

Changing the Ester Group: Replacing the ethyl ester with a methyl or tert-butyl ester would modify the steric hindrance around the carbonyl group. This would directly impact the rate of ester hydrolysis, with the tert-butyl group providing significant steric shielding, thus slowing down the reaction.

Replacing the Ether Linkage: Substituting the ether oxygen with a sulfur atom (to form a thioether) would change the geometry and electronic nature of the linker, providing insight into the role of the ether oxygen in transmitting electronic effects and participating in hydrogen bonding.

Potential Applications and Interdisciplinary Research Directions Non Biological/non Pharmacological

Role in Material Science and Polymer Chemistry

The structure of Ethyl 5-(3-fluoro-phenoxy)pentanoate suggests its utility as a foundational component in the creation of novel polymers and advanced materials. Chemical suppliers often categorize this and similar fluorinated building blocks under material science, underscoring their potential in this field. researchgate.net

This compound can theoretically serve as a monomer in the synthesis of specialty polyesters and polyamides. The ester group can undergo transesterification or amidation reactions to form polymer chains. The presence of the fluorophenoxy side group would be incorporated into the polymer backbone, potentially imparting unique characteristics to the resulting material.

The introduction of fluorine into polymers is a well-established strategy to enhance properties such as:

Chemical Resistance: Fluorination often leads to materials with reduced susceptibility to chemical attack.

Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains can result in materials that repel water and oils.

Optical Properties: The presence of fluorine can alter the refractive index and optical clarity of a polymer.

Beyond its role as a monomer, this compound can act as a precursor for the synthesis of more complex functional materials. The ester and the fluorinated aromatic ring are handles for further chemical modification. For instance, hydrolysis of the ester to the corresponding carboxylic acid would yield 5-(3-fluoro-phenoxy)pentanoic acid. This derivative could then be used to functionalize surfaces, create self-assembled monolayers, or be incorporated into metal-organic frameworks (MOFs). The fluorine atom can also participate in specific non-covalent interactions, influencing the packing and bulk properties of the final material.

Applications in Organic Synthesis as a Building Block

In the realm of organic synthesis, this compound is classified as a building block, indicating its role as a starting material for the construction of more elaborate molecules. researchgate.net

The carbon skeleton of this compound provides a versatile scaffold for the synthesis of various heterocyclic compounds. Through a series of chemical transformations, the pentanoate chain can be manipulated and cyclized to form rings containing heteroatoms like nitrogen, oxygen, or sulfur. For example, the ester could be converted to a hydrazide, which is a key intermediate for the synthesis of heterocycles such as pyrazoles, oxadiazoles, and triazoles. The fluorinated phenoxy moiety would remain as a substituent on these new heterocyclic structures, potentially influencing their chemical and physical properties.

The compound's structure allows for its use as a reagent in multi-step synthetic sequences. The ester group can be reduced to an alcohol, which can then be converted to a variety of other functional groups. The aromatic ring can undergo further substitution reactions, although the fluorine atom will influence the position of incoming electrophiles. This multi-functionality makes it a useful tool for chemists aiming to construct complex target molecules with precision.

Potential in Agrochemicals (as an intermediate, not an active ingredient)

While direct evidence of its use as an active agrochemical ingredient is absent, the structural motifs within this compound are found in various agrochemicals. Therefore, it holds potential as an intermediate in the synthesis of new crop protection agents. The fluorophenoxy group, in particular, is a common feature in many herbicides and fungicides.

The synthesis of a new agrochemical often involves the coupling of several pre-synthesized molecular fragments. A compound like this compound could serve as one of these fragments. For example, the carboxylic acid derivative could be coupled with a different heterocyclic amine to produce a final molecule with potential herbicidal or fungicidal activity. Its role would be purely as a synthetic intermediate, contributing a specific structural element to the final active ingredient.

Environmental Chemistry Research (e.g., Degradation Pathways)

The environmental fate of synthetic organic compounds is a critical area of study. For this compound, research into its degradation pathways would be essential to understand its persistence, transformation, and potential impact if released into the environment. Based on the known behavior of structurally similar compounds, such as phenoxyalkanoic acid esters, several degradation pathways can be postulated. nih.govnih.gov

The initial and most probable degradation step in an aqueous environment would be the hydrolysis of the ethyl ester functional group. chemguide.co.uklibretexts.orglumenlearning.com This reaction can be catalyzed by either acids or bases. chemguide.co.uklibretexts.orglumenlearning.comlibretexts.org

Acid-catalyzed hydrolysis: In the presence of acid, the ester would undergo reversible hydrolysis to yield 5-(3-fluorophenoxy)pentanoic acid and ethanol (B145695). libretexts.orglibretexts.org

Base-catalyzed hydrolysis (saponification): Under alkaline conditions, the hydrolysis would be an irreversible reaction, producing the salt of the carboxylic acid (e.g., sodium 5-(3-fluorophenoxy)pentanoate) and ethanol. chemguide.co.uklibretexts.org This process typically proceeds to completion. libretexts.org

Following hydrolysis, the resulting 5-(3-fluorophenoxy)pentanoic acid would be subject to further degradation. The primary mechanisms for the breakdown of phenoxy acids in the environment are microbial degradation and photodegradation. nih.govnih.gov

Biodegradation: Soil and water microorganisms play a significant role in the breakdown of phenoxy acids. nih.gov The rate and efficiency of biodegradation are influenced by factors such as the microbial population, temperature, pH, and oxygen availability. nih.gov The presence of a fluorine atom on the phenoxy ring may influence the rate of microbial degradation, potentially making it more resistant compared to its non-fluorinated analog.

Photodegradation: In sunlit surface waters, photodegradation can be a significant pathway for the decomposition of phenoxy acids. nih.gov The aromatic ring is susceptible to cleavage by ultraviolet (UV) radiation. The efficiency of this process depends on the intensity of sunlight and the presence of photosensitizing agents in the water.

The ultimate degradation products would likely be simpler organic molecules, and eventually, mineralization to carbon dioxide, water, and fluoride (B91410) ions. Detailed studies, likely involving techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify intermediates, would be necessary to fully elucidate the specific degradation pathways and kinetics for this compound.

Table 1: Postulated Degradation Products of this compound

Initial CompoundDegradation ProcessKey Intermediates/Products
This compoundHydrolysis5-(3-fluorophenoxy)pentanoic acid, Ethanol, 5-(3-fluorophenoxy)pentanoate salt
5-(3-fluorophenoxy)pentanoic acidBiodegradationSmaller organic acids, phenols, and eventually CO2, H2O, F-
5-(3-fluorophenoxy)pentanoic acidPhotodegradationCleavage products of the aromatic ring and aliphatic chain

Catalysis Research (e.g., Ligands, Organocatalysts)

The molecular structure of this compound suggests potential, though not yet explored, applications in the field of catalysis.

One possible avenue is in the design of ligands for transition metal catalysis. The phenoxy group, with its oxygen atom, could potentially coordinate to a metal center. While simple ethers are generally weak ligands, the electronic properties of the aromatic ring, modified by the fluorine substituent, could influence the coordination chemistry. More likely, this compound could serve as a precursor for more complex ligands. For instance, the aromatic ring could be further functionalized to introduce stronger coordinating groups, creating a bidentate or polydentate ligand. The presence of the fluorine atom can be advantageous, as it can modify the electronic properties (e.g., Lewis basicity) of the ligand, which in turn can fine-tune the catalytic activity and selectivity of the metal complex. researchgate.net

Another area of potential is in organocatalysis. Small organic molecules that can accelerate chemical reactions are of great interest due to their often lower toxicity and cost compared to metal-based catalysts. youtube.com Phenol (B47542) derivatives have been investigated as organophotoredox catalysts. acs.org While this compound itself is not a phenol, it could be hydrolyzed to the corresponding carboxylic acid, which might have catalytic activity, or it could be chemically modified to create a novel organocatalyst. The interplay of the fluorinated phenoxy moiety and the carboxylic acid group (after hydrolysis) could lead to interesting catalytic properties, for example, in promoting reactions through hydrogen bonding or other non-covalent interactions.

Table 2: Potential Catalytic Applications of this compound Derivatives

Application AreaPotential Role of the Molecule/DerivativeKey Structural Features
Transition Metal CatalysisPrecursor for the synthesis of ligands.Phenoxy group for metal coordination; Fluorine atom for electronic tuning of the ligand.
OrganocatalysisPrecursor for the development of new organocatalysts.Potential for hydrogen bonding and other non-covalent interactions after modification.

Future Perspectives and Emerging Research Frontiers for Ethyl 5 3 Fluoro Phenoxy Pentanoate

Integration with Flow Chemistry and Automated Synthesis

The traditional batch synthesis of Ethyl 5-(3-fluoro-phenoxy)pentanoate, likely based on the Williamson ether synthesis, is effective but carries inherent limitations regarding scalability, safety, and process control. wikipedia.orgbyjus.com The transition to continuous flow chemistry and automated synthesis platforms presents a significant opportunity to overcome these challenges. nih.govtandfonline.com

Flow reactors, with their high surface-area-to-volume ratios, offer superior heat and mass transfer compared to batch reactors. numberanalytics.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product purity, and enhanced safety, particularly when handling exothermic reactions or reactive intermediates. nih.govnumberanalytics.com Automated systems can integrate reaction execution with real-time analysis and feedback loops, enabling rapid optimization of reaction conditions. arxiv.org For the synthesis of this compound, this would involve continuously feeding solutions of 3-fluorophenol (B1196323) and an appropriate alkylating agent, such as ethyl 5-bromopentanoate, through a heated reactor coil containing a packed-bed catalyst. This approach minimizes waste, reduces manual handling of chemicals, and facilitates a more reproducible and scalable manufacturing process. tandfonline.com

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Production

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Process Control Limited; potential for temperature/concentration gradients. Precise control over temperature, pressure, and residence time.
Heat & Mass Transfer Inefficient, especially on a large scale. Highly efficient due to high surface-area-to-volume ratio. numberanalytics.com
Safety Higher risk with exothermic reactions and handling of hazardous reagents. Inherently safer due to small reaction volumes and better containment. nih.gov
Scalability Challenging; often requires re-optimization ("scale-up issues"). Simpler to scale by running the system for longer periods ("scaling-out").
Reproducibility Can vary between batches. High, due to consistent automated control. nih.gov

| Waste Generation | Higher, due to work-up procedures for each batch. | Minimized; potential for integrated purification and solvent recycling. |

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of this compound via Williamson ether synthesis typically involves the O-alkylation of 3-fluorophenol. rsc.org This reaction traditionally uses stoichiometric amounts of strong bases and is performed in polar aprotic solvents. byjus.com A key research frontier is the development of novel catalytic systems that improve efficiency, selectivity, and sustainability.

Achieving high selectivity for O-alkylation over competing C-alkylation is a primary challenge in phenol (B47542) chemistry. tandfonline.comtandfonline.com Future research will likely focus on heterogeneous catalysts, such as modified zeolites, hydrotalcites, or metal oxides, which can be easily separated from the reaction mixture and recycled. tandfonline.comtandfonline.comresearchgate.net These solid catalysts can offer shape-selectivity and tailored active sites to favor the desired ether product. For instance, γ-Al₂O₃-supported catalysts have been explored for similar O-alkylation reactions. mdpi.com Another promising avenue is the use of phase-transfer catalysts, which facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent, often under milder conditions. tandfonline.com Furthermore, exploring alternative, greener alkylating agents, such as dimethyl carbonate (by analogy), in combination with novel catalysts could reduce the reliance on corrosive alkyl halides. tandfonline.comtandfonline.com Copper-catalyzed O-alkylation using alkylborane reagents also represents an emerging methodology that could be adapted for this synthesis. acs.org

Advanced Spectroscopic Characterization Beyond Routine Techniques

While standard techniques like ¹H and ¹³C NMR are fundamental, a deeper understanding of the structure and properties of this compound requires more advanced spectroscopic methods. Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. nih.gov ¹⁹F NMR offers high sensitivity, a wide chemical shift range that minimizes signal overlap, and the absence of background signals in biological or environmental samples. nih.govwikipedia.org

Future research will leverage multidimensional NMR techniques to unambiguously assign all signals and determine through-space and through-bond correlations. numberanalytics.comnumberanalytics.com Experiments such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) and ¹³C-¹⁹F HETCOR can reveal long-range couplings, providing a detailed map of the molecular structure. nih.govrsc.org

A particularly exciting frontier is the synergy between experimental NMR and computational chemistry. whiterose.ac.uk Density Functional Theory (DFT) calculations can now predict ¹⁹F NMR chemical shifts with high accuracy (e.g., with a root-mean-square error of a few ppm). rsc.orgrsc.org By comparing computationally predicted spectra with experimental data, researchers can confirm structural assignments, analyze conformational effects, and even identify transient intermediates or minor byproducts that would otherwise be difficult to characterize. rsc.orgnih.gov

Table 2: Hypothetical Advanced Spectroscopic Data for this compound

Technique Parameter Experimental Value (Hypothetical) DFT Predicted Value (Hypothetical) Information Gained
¹⁹F NMR Chemical Shift (δ) -112.5 ppm -111.8 ppm Confirms the electronic environment of the fluorine atom. rsc.orgnih.gov
¹H-¹⁹F HETCOR Cross-peak H2'/H6' to F3' H2'/H6' to F3' Unambiguous assignment of protons ortho to the fluorine atom.
¹³C-¹⁹F HSQC Cross-peak C3' to F3' C3' to F3' Direct confirmation of the C-F bond location.

| ¹H-¹⁹F HOESY | Cross-peak | OCH₂ to F3' | OCH₂ to F3' | Provides information on through-space proximity and molecular conformation. wikipedia.org |

Predictive Modeling for Reaction Outcomes and Selectivity

The empirical, trial-and-error approach to optimizing chemical syntheses is time-consuming and resource-intensive. Predictive modeling, using both mechanistic calculations and machine learning, is emerging as a powerful tool to streamline this process. For the synthesis of this compound, this can provide valuable foresight.

Quantum mechanical methods, particularly DFT, can be used to model the entire reaction pathway of the Williamson ether synthesis. rsc.org By calculating the energy profiles of the transition states for both O-alkylation and potential C-alkylation side reactions, researchers can predict the selectivity under different conditions (e.g., solvent, temperature, base). rsc.org This understanding allows for the rational design of reaction conditions that favor the formation of the desired ether product. whiterose.ac.uk

In parallel, machine learning (ML) models are being trained on vast datasets of chemical reactions to predict outcomes like reaction yield. arxiv.orgarxiv.org By inputting the structures of the reactants (3-fluorophenol, ethyl 5-bromopentanoate), the catalyst, and the solvent, an ML model could predict the likely yield of this compound. nih.govoup.comchemrxiv.org These models can rapidly screen a wide range of potential conditions in silico, guiding chemists toward the most promising experiments and significantly reducing the number of failed reactions. arxiv.org

Sustainable Synthesis and Circular Economy Approaches

Modern chemical synthesis is increasingly guided by the principles of green chemistry and the circular economy, which aim to minimize environmental impact and maximize resource efficiency. nih.govresearchgate.netnih.gov Applying these principles to the lifecycle of this compound represents a critical future direction.

A greener synthesis would involve several key considerations:

Renewable Feedstocks: Exploring bio-based routes to precursors like 3-fluorophenol or the pentanoate chain, moving away from petrochemical origins. nih.gov

Safer Solvents: Replacing traditional polar aprotic solvents (e.g., DMF, acetonitrile) with greener alternatives like water, supercritical CO₂, or benign bio-derived solvents. byjus.comnih.gov Solvent-free synthesis, perhaps using mechanochemical methods, is another attractive option. mdpi.com

Atom Economy: Utilizing catalytic processes that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. researchgate.netmdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry that can reduce reaction times and energy consumption compared to conventional heating. wikipedia.orgcolab.ws

From a circular economy perspective, the focus extends beyond the synthesis to the entire product lifecycle. dkshdiscover.comtcs.com This involves designing the molecule for eventual degradation into benign substances after its intended use, preventing persistence in the environment. nih.govresearchgate.net It also encourages the development of closed-loop systems where byproducts and solvents are recovered and reused, transforming a linear "take-make-dispose" model into a sustainable, circular one. tcs.comcefic.orgonlytrainings.com

Q & A

Basic Research Questions

Q. How can Ethyl 5-(3-fluoro-phenoxy)pentanoate be synthesized, and what purification methods are recommended?

  • Methodology :

  • Synthesis : React ethyl 5-bromopentanoate with 3-fluoro-phenol derivatives under reflux conditions using a base (e.g., K₂CO₃) and a catalyst (e.g., NaI) in ethanol. This Williamson ether synthesis approach is analogous to methods used for similar phenoxy-pentanoate esters .

  • Hydrolysis : Post-synthesis, saponification with NaOH or KOH in ethanol-water mixtures yields the corresponding carboxylic acid derivative, which can be further functionalized (e.g., demethylation with BCl₃ in CH₂Cl₂) .

  • Purification : Use column chromatography with gradients of ethyl acetate and hexanes, or employ preparative HPLC for high-purity isolation. NMR (¹H, ¹³C) and LC-MS are critical for verifying structural integrity .

    • Key Data :
StepReagents/ConditionsYieldReference
Ether FormationK₂CO₃, NaI, ethanol, reflux~60-70%
HydrolysisNaOH, ethanol-water, 60°C~85%
PurificationSiO₂ column, EtOAc/hexane (3:7)>95% purity

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H NMR : Identify ester protons (δ ~4.1–4.2 ppm, quartet) and aromatic protons from the 3-fluoro-phenoxy group (δ ~6.5–7.5 ppm). Coupling constants confirm substitution patterns .
  • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and fluorine-coupled aromatic carbons (δ ~150–160 ppm).
  • IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and aryl C-F vibrations (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₅FO₃⁺ requires m/z 262.0943) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of the 3-fluoro-phenoxy group introduction?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenoxide ions, improving reaction rates .

  • Catalyst Screening : NaI accelerates bromide displacement via an SN2 mechanism. Alternative catalysts (e.g., CuI) may reduce side reactions .

  • Temperature Optimization : Reflux (~80°C) balances reaction speed with decomposition risks. Lower temperatures (40–50°C) may improve selectivity for bulky substrates .

    • Contradiction Analysis :
  • reports successful etherification in ethanol, while highlights acetonitrile for sulfonylation. Solvent polarity must be tailored to substrate solubility and reactivity .

Q. What mechanistic insights explain this compound’s thermal stability and decomposition pathways?

  • Methodology :

  • Jet-Stirred Reactor (JSR) Studies : Measure species concentration profiles (e.g., CO, CO₂) during oxidation at 560–1160 K and 10 atm. Use GC-MS for product identification .

  • Kinetic Modeling : Develop a mechanism with 500+ species and 2000+ reactions. Validate against experimental laminar burning velocities (e.g., 35–45 cm/s at φ=1.0) .

  • Sensitivity Analysis : Identify rate-limiting steps (e.g., H-abstraction from the ester group) .

    • Key Data :
ParameterValueReference
Laminar Burning Velocity (φ=1.0)40.2 cm/s
Major Decomposition ProductsCO, CH₂O, C₂H₄

Q. How can this compound be evaluated for bioactivity, such as anti-quorum sensing or antimicrobial effects?

  • Methodology :

  • Anti-Quorum Assays : Use Bacillus subtilis reporter strains to monitor extracellular protein secretion via SDS-PAGE (e.g., reduced biofilm proteins at 72 h with ethyl pentanoate) .

  • MIC Determination : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains at 0.1–10 mM concentrations. Measure lipid solubility via octanol-water partition coefficients (log P ~2.5) .

  • Membrane Disruption Assays : Use fluorescent probes (e.g., DiSC₃(5)) to quantify depolarization effects .

    • Key Data :
AssayResultReference
Biofilm Inhibition (B. subtilis)60% reduction at 1 mM
MIC (S. aureus)5 mM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.